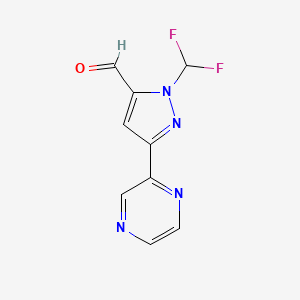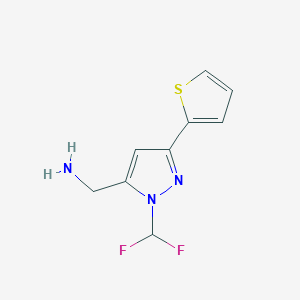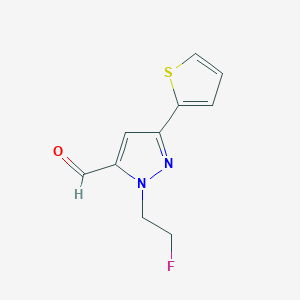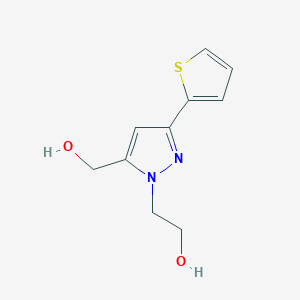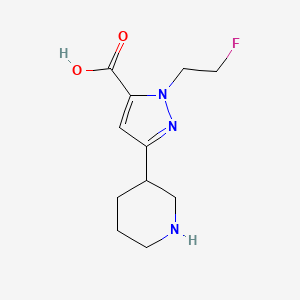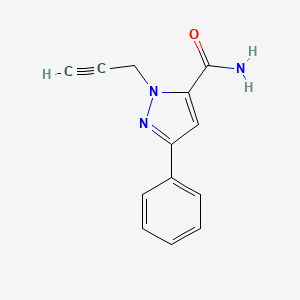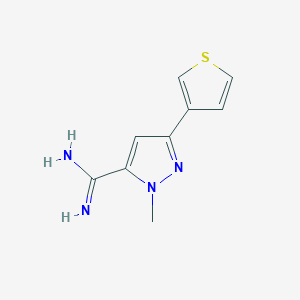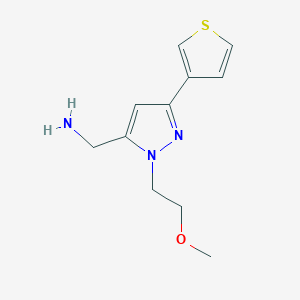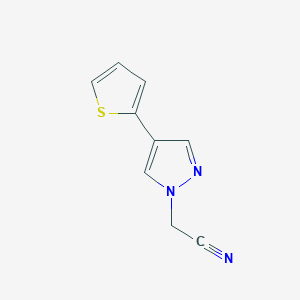
2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiophene derivatives, which includes “2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile”, has been a topic of interest in recent years . The synthesis of these compounds often involves heterocyclization of various substrates . A series of novel pyrimidine, pyrazole, and pyridine derivatives were synthesized using a chalcone-bearing thiophene nucleus .Molecular Structure Analysis
The molecular structure of “2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile” is complex. It is a heterocyclic compound, which means it contains a ring of atoms of at least two different elements .Chemical Reactions Analysis
Thiophene derivatives, including “2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile”, have been found to exhibit a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .Aplicaciones Científicas De Investigación
Synthesis and Antioxidant Activity
2-(4-(Thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile serves as a key intermediate in synthesizing a wide range of heterocycles, including pyrazoles, pyridines, tetrazoles, thiazoles, thiophenes, and chromenes. These compounds, particularly pyrazole and thiophene derivatives, have been shown to exhibit antioxidant activities comparable to ascorbic acid, demonstrating potential for therapeutic applications in oxidative stress-related diseases (El‐Mekabaty, 2015).
Electroactive Phenol Based Polymer Synthesis
The compound is used in the synthesis of electroactive polymers. For instance, 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol, a related compound, was synthesized and polymerized to create materials with potential applications in electronics. These polymers exhibit electrical conductivities and fluorescence properties, suggesting their use in advanced material science (Kaya & Aydın, 2012).
Anticancer and Antimicrobial Studies
Novel metal complexes derived from thiophen-2-yl-acetonitrile ligands have been synthesized and shown to have significant anticancer and antimicrobial properties. These complexes demonstrate potential as therapeutic agents against various cancer cell lines and microbial infections, highlighting the versatility of 2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile derivatives in medical research (El-Shwiniy et al., 2020).
Propiedades
IUPAC Name |
2-(4-thiophen-2-ylpyrazol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3S/c10-3-4-12-7-8(6-11-12)9-2-1-5-13-9/h1-2,5-7H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSSBNSQDXHFJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN(N=C2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





